molecular formula C11H13NO2 B1526290 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1332627-31-2

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B1526290
CAS No.: 1332627-31-2
M. Wt: 191.23 g/mol
InChI Key: YPHSTQBSRIRNQJ-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and synthetic compounds.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 8-position allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSTQBSRIRNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332627-31-2
Record name 1332627-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 3
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 4
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

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